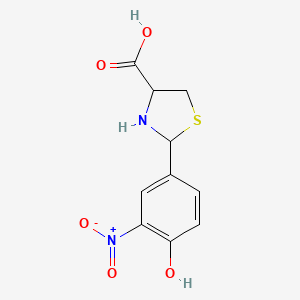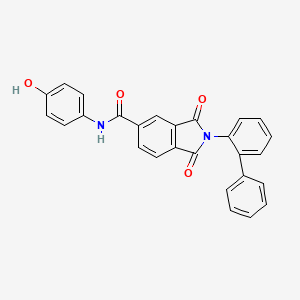
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antifungal, antibacterial, and antiviral activities. It has also been studied for its potential use as a molecular probe in biological imaging and as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce the replication of certain viruses. It has also been found to modulate certain signaling pathways involved in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its broad-spectrum activity against various biological targets. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One possible direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and viral infections. Another direction is to explore its potential as a molecular probe for biological imaging. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its activity and selectivity against specific biological targets.
Métodos De Síntesis
The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-bromoaniline, 2-fluorobenzonitrile, and propiolamide in the presence of copper (I) iodide and potassium carbonate. The reaction is carried out in DMF (N,N-dimethylformamide) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain the desired compound.
Propiedades
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN5O/c16-9-4-3-5-10(8-9)22-14(18)13(20-21-22)15(23)19-12-7-2-1-6-11(12)17/h1-8H,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYNKIUZSOBFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175722.png)
![3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6(7H)-dione](/img/structure/B5175729.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-2-pyridinylbutanamide](/img/structure/B5175736.png)



![8-(allylthio)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5175752.png)
![2-(1,2-benzisoxazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate](/img/structure/B5175758.png)
![7-(5-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5175764.png)

![N-1,3-benzodioxol-5-yl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5175775.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]urea](/img/structure/B5175782.png)
![5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5175788.png)
![2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5175789.png)